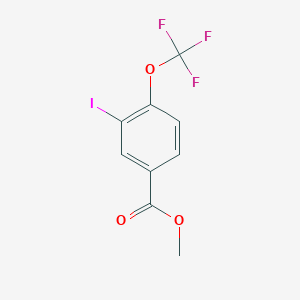

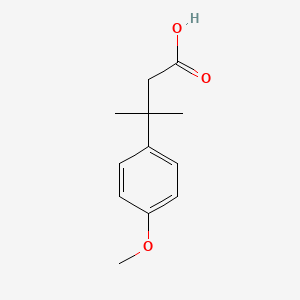

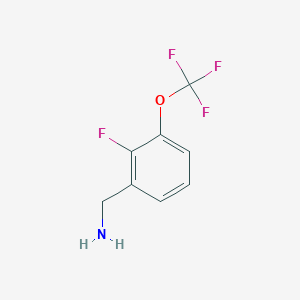

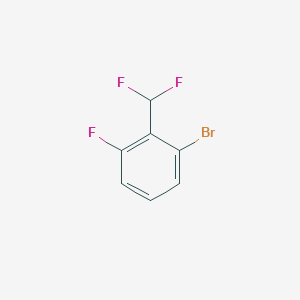

1-Bromo-2-chloro-4-(difluoromethyl)benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a common theme in organic chemistry. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described as a precursor for graphene nanoribbons, highlighting the importance of brominated benzenes in advanced material synthesis . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene, demonstrating the versatility of brominated benzene derivatives in organometallic synthesis .

Molecular Structure Analysis

The molecular structure of bromo- and chloro-substituted benzenes has been the subject of various studies. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals significant twisting between the benzene rings, indicating the influence of halogen substitution on molecular conformation . Additionally, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π that can influence the packing and stability of these compounds .

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzenes is a key aspect of their utility in organic chemistry. The paper on the total synthesis of a complex natural product starting from a bromo-substituted phenylmethanol illustrates the potential for these compounds to undergo further functionalization . Moreover, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, resulting in conjugated dienes, shows the diverse reactivity of bromo-chloro compounds in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted benzenes are often characterized using spectroscopic techniques. The experimental and theoretical investigation of 1-bromo-4-chlorobenzene using FT-IR and FT-Raman spectroscopy, along with HF and DFT calculations, provides detailed information on vibrational frequencies and optimized structures, which are crucial for understanding the properties of these molecules . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, with its significant solid-state fluorescence intensity, also highlight the potential applications of brominated benzenes in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Benzene Derivatives

Halogenated benzene compounds, like 1-Bromo-2-chloro-4-(difluoromethyl)benzene, serve as key intermediates in the synthesis of functionalized benzene derivatives. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through Diels-Alder or C-H activation reactions showcases the utility of halogenated benzenes in constructing complex organic molecules with potential applications in catalysis, materials science, and organic electronics (Reus et al., 2012).

Development of Pharmaceutical Intermediates

Compounds structurally related to this compound are often used in the synthesis of pharmaceutical intermediates. For example, the synthesis and structural characterization of N-piperidine benzamides as CCR5 antagonists involve the use of bromo- and chloro-substituted benzene intermediates, highlighting the role of halogenated benzenes in medicinal chemistry (Cheng De-ju, 2015).

Exploration of Aryne Chemistry

Halogenated benzene derivatives also find applications in aryne chemistry, which is pivotal for constructing polycyclic aromatic compounds and functionalized benzenes. The generation and interception of arynes from 1-bromo-substituted benzene derivatives enable the synthesis of naphthalene derivatives, showcasing the potential of halogenated benzenes in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Advanced Material Synthesis

In the field of materials science, halogenated benzene derivatives are utilized in the synthesis of luminescent materials and organic electronics. The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, demonstrate the application of halogenated benzenes in developing materials with unique optical properties (Liang Zuo-qi, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWYGWWGQSFDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719190 | |

| Record name | 1-Bromo-2-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261614-16-7 | |

| Record name | 1-Bromo-2-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.